7-(2-fluorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-fluorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a phenethylpiperazinyl group attached to a purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Incorporation of the Phenethylpiperazinyl Group: The phenethylpiperazinyl group can be attached through a nucleophilic substitution reaction involving phenethylpiperazine and an appropriate leaving group on the purine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(2-fluorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-fluorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 7-(2-chlorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The presence of the fluorobenzyl group in 7-(2-fluorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds that lack the fluorine atom.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(2-phenylethyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-29-22-21(23(33)28-25(29)34)32(17-19-9-5-6-10-20(19)26)24(27-22)31-15-13-30(14-16-31)12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJFKCVMNREYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCC4=CC=CC=C4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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